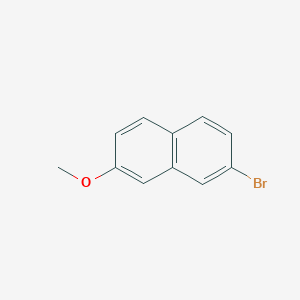

2-Bromo-7-methoxynaphthalene

Beschreibung

Significance and Research Context of Halogenated Naphthalene (B1677914) Derivatives

Halogenated naphthalenes are a class of naphthalene derivatives where one or more hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). This group of compounds is of significant interest in several areas of chemical research due to the diverse reactivity that the halogen substituent provides. northwestern.edugoogle.com The presence of a halogen atom, such as bromine, on the naphthalene core allows for a variety of chemical reactions, including nucleophilic substitution and cross-coupling reactions.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. For instance, halogenated naphthalenes serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comnih.govsmolecule.com Research has explored their use in creating compounds with potential biological activities and in the development of organic semiconductors and light-emitting diodes (LEDs). The specific position and nature of the halogen and other substituents on the naphthalene ring system significantly influence the compound's chemical and physical properties, including its reactivity and potential applications. researchgate.net

Overview of Key Research Areas Pertaining to 2-Bromo-7-methoxynaphthalene

The unique structural features of this compound, namely the bromo and methoxy (B1213986) groups, make it a versatile tool in several advanced research areas. chemshuttle.com The bromine atom serves as a reactive site for cross-coupling reactions, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting the compound's reactivity and selectivity in various transformations. chemshuttle.com

Key research applications for this compound include:

Cross-Coupling Reactions: This compound is extensively used as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. chemshuttle.com These reactions are pivotal for forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex polyaryl structures. chemshuttle.comresearchgate.net

Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of various biologically active compounds. chemshuttle.com For example, it has been utilized in the development of kinase inhibitors for potential anticancer agents. chemshuttle.com

Materials Science: Researchers are exploring the use of this compound and its derivatives in the field of organic electronics. acs.orggoogle.com The naphthalene core is a component of some organic semiconductor materials, and the ability to functionalize it via the bromo group is advantageous for creating new materials with tailored electronic properties. acs.orggoogle.com

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 200875-36-1 |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 60-63°C |

(Data sourced from multiple chemical suppliers and research articles) sigmaaldrich.comsynchem.dechemshuttle.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-7-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFOVYQPOOUQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514522 | |

| Record name | 2-Bromo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200875-36-1 | |

| Record name | 2-Bromo-7-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 7 Methoxynaphthalene and Its Derivatives

Regioselective Bromination Approaches for Methoxy-Substituted Naphthalenes

The direct bromination of 7-methoxynaphthalene is a common and straightforward method for synthesizing 2-bromo-7-methoxynaphthalene. The success of this approach hinges on controlling the regioselectivity of the reaction to ensure the bromine atom is introduced at the desired position on the naphthalene (B1677914) ring. The methoxy (B1213986) group at the 7-position directs incoming electrophiles, but careful control of reaction conditions is necessary to achieve high yields of the desired isomer.

Site-directed nuclear bromination techniques are employed to achieve high regioselectivity in the synthesis of bromo-substituted aromatic compounds. cecri.res.in For methoxy-substituted naphthalenes, these methods aim to overcome the challenge of obtaining a specific isomer. An electrochemical method involving two-phase electrolysis has been reported for the direct bromination of aromatic compounds with electron-donating groups, such as methoxy groups. cecri.res.in This technique can produce monobromo compounds in high yields (70-98%) and with high regioselectivity (>95%) for the para position. cecri.res.in In the case of 2-methoxynaphthalene (B124790), site-directed nuclear bromination via two-phase electrolysis using sodium bromide has been shown to yield 2-bromo-6-methoxynaphthalene (B28277) with high yield and regioselectivity, suggesting its potential applicability for the synthesis of this compound. tandfonline.com

Another approach involves the in situ generation of bromine. For instance, a process has been developed for the production of 1,6-dibromo-2-methoxynaphthalene (B3014816) by generating bromine in situ from hydrogen bromide and a peroxidic compound in the presence of 2-methoxynaphthalene. wipo.intgoogle.com Subsequent regioselective hydrodebromination can then yield the desired monobromo-methoxynaphthalene. wipo.intgoogle.com

Controlling electrophilic aromatic substitution is fundamental to the regioselective bromination of methoxy-substituted naphthalenes. The methoxy group is an activating, ortho-, para-directing group. In the case of 7-methoxynaphthalene, this directing effect influences the position of bromination.

The choice of brominating agent and reaction conditions plays a crucial role in controlling the outcome. Common brominating agents include molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane, and N-Bromosuccinimide (NBS). mdma.ch The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can also influence the regioselectivity. Temperature control, typically between 0 and 30 °C, is critical to prevent over-bromination and the formation of undesired isomers.

For instance, the reaction of 2-methoxynaphthalene with NBS in acetonitrile (B52724) has been shown to be a mild and regiospecific method for nuclear bromination, yielding 1-bromo-2-methoxynaphthalene (B48351). mdma.chsorbonne-universite.fr A practical method for the electrophilic bromination of phenols and phenol-ethers has been developed using a PIDA–AlBr₃ system, which generates the brominating agent in situ. rsc.org This method has been successfully applied to the monobromination of 7-methoxy-2-naphthol (B49774) and its corresponding methyl ether, yielding the brominated products in moderate to good yields. rsc.orgrsc.org

A process for the synthesis of 2-bromo-6-methoxynaphthalene involves the bromination of 2-methoxynaphthalene with Br₂ to form 1,6-dibromo-2-methoxynaphthalene, followed by dehalogenation with iron without isolating the intermediate. google.com This highlights a strategy where initial over-bromination is followed by selective debromination to achieve the desired product.

Table 1: Reagents and Conditions for Regioselective Bromination

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

| 7-methoxynaphthalene | Bromine (Br₂) | Dichloromethane or Chloroform | This compound | - | |

| 2-methoxynaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile | 1-bromo-2-methoxynaphthalene | Excellent | mdma.ch |

| 2,7-dimethoxynaphthalene | PIDA–AlBr₃ | - | 1-bromo-2,7-dimethoxynaphthalene | 84% | rsc.orgrsc.org |

| 2-methoxynaphthalene | Sodium bromide | Two-phase electrolysis | 2-bromo-6-methoxynaphthalene | High | tandfonline.com |

Functionalization via Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for building more complex molecular architectures from the basic naphthalene scaffold.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. This compound can readily participate in these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. This compound can be coupled with various arylboronic acids to form biaryl compounds. nih.gov For example, the Suzuki-Miyaura cross-coupling of 2-bromo-6-methoxynaphthalene with arylboronic acids has been successfully demonstrated using a palladium acetate (B1210297) catalyst with an oxadiazole-based ligand. academie-sciences.fr Similarly, hindered aryl bromides like 1-bromo-2-methoxynaphthalene have been coupled with naphthalene boronic acid using a ferrocenyl phosphine-oxazaphospholidine oxide ligand. liv.ac.uk

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner. wikidoc.orgnrochemistry.com This reaction can be catalyzed by either nickel or palladium complexes. wikidoc.orgnrochemistry.com A highly efficient nickel-catalyzed Kumada coupling of 2-bromo-6-methoxynaphthalene with phenylmagnesium bromide has been reported using a resorcinarenyl-imidazolium salt as a ligand precursor, achieving a remarkable turnover frequency. researchgate.net The reaction mechanism is thought to involve oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst. nih.gov

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. scispace.comresearchgate.net This reaction is widely used in the synthesis of substituted alkenes. For instance, the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene (B1197577) is a key step in the production of Naproxen (B1676952). scispace.comresearchgate.net The reaction has also been studied with various substituted styrenes, where the conversion rates are influenced by the electronic nature of the substituents on the styrene. dergipark.org.tr

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-methoxynaphthalenes

| Reaction Type | Bromo-methoxynaphthalene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 2-bromo-6-methoxynaphthalene | Arylboronic acids | [Pd(OAc)₂] / Oxadiazole ligand | Biaryls | academie-sciences.fr |

| Suzuki-Miyaura | 1-bromo-2-methoxynaphthalene | 1-Naphthalene boronic acid | Pd(OAc)₂ / Ferrocenyl phosphine (B1218219) ligand | Biaryls | liv.ac.uk |

| Kumada | 2-bromo-6-methoxynaphthalene | Phenylmagnesium bromide | [Ni(cod)₂] / Resorcinarenyl-imidazolium salt | Biaryls | researchgate.net |

| Heck | 2-bromo-6-methoxynaphthalene | Ethylene | Palladium catalyst | Substituted Alkenes | scispace.comresearchgate.net |

| Heck | 2-bromo-6-methoxynaphthalene | Substituted styrenes | Palladium(II) complexes with PN ligands | Substituted Alkenes | dergipark.org.tr |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann reaction , represent an older but still relevant method for forming aryl-aryl or aryl-ether bonds. wikipedia.orgacs.org The classical Ullmann condensation involves the coupling of two aryl halides in the presence of copper metal at high temperatures. wikipedia.org While modern variations often use palladium or nickel catalysts, copper-mediated couplings are still employed, especially for certain substrates. wikipedia.org For example, an Ullmann-type C-N coupling reaction has been used for the amination of 2-bromo-7-naphthol, suggesting its applicability to related naphthalene systems. amazonaws.com The synthesis of 5,5',6,6',7,7',8,8'-octafluoro-2,2'-dimethoxy-1,1'-binaphthyl has been achieved through an Ullmann reaction of 1-bromo-2-methoxy-5,6,7,8-tetrafluoronaphthalene in the presence of copper. fluorine1.ru

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

In the context of synthesizing this compound and its derivatives, several green approaches are being explored. The use of water as a solvent is highly desirable from a green chemistry perspective. scirp.org An efficient and greener protocol for the synthesis of 1-halo-naphthols has been described using hydrogen peroxide and alkali metal halides in an aqueous micellar medium, where the active halogen is generated in situ. scirp.org

The development of recyclable catalysts is another key aspect of green chemistry. For the Heck reaction, the use of Pd/C as a catalyst has been explored for the pilot-scale production of fine chemicals. researchgate.net Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is also a promising green approach. beilstein-journals.org A solid-state palladium-catalyzed borylation of aryl halides, including 2-bromo-6-methoxynaphthalene, has been developed using ball milling, offering a solvent-free method for generating useful synthetic intermediates. beilstein-journals.org

Furthermore, the use of less toxic and more environmentally benign reagents is a priority. For instance, dimethyl carbonate (DMC) has been used as a green methylating agent to replace toxic reagents like dimethyl sulfate (B86663) and methyl halides in the synthesis of 2-bromo-6-methoxynaphthalene. tandfonline.com

Table 3: Green Chemistry Approaches in Naphthalene Synthesis

| Green Approach | Specific Method | Application | Benefit | Reference |

| Green Solvents | Aqueous micellar media | Halogenation of naphthalenes | Use of water as a solvent, in situ generation of halogen | scirp.org |

| Recyclable Catalysts | Pd/C | Heck reaction | Potential for catalyst recycling | researchgate.net |

| Mechanochemistry | Ball milling | Borylation of aryl halides | Solvent-free reaction conditions | beilstein-journals.org |

| Benign Reagents | Dimethyl Carbonate (DMC) | Methylation of 6-bromo-2-naphthol | Replacement for toxic methylating agents | tandfonline.com |

Environmentally Benign Methylation Procedures

In the pursuit of greener chemical processes, O-alkylation of β-naphthols, including the precursors to methoxynaphthalenes, has been successfully achieved in aqueous micellar media. scispace.com This approach offers a simple, efficient, economical, and environmentally safer alternative to conventional methods that often rely on hazardous organic solvents. scispace.com Research has demonstrated that ultrasonic and microwave-assisted methods can significantly enhance the O-alkylation of β-naphthols and hydroxy pyridines in aqueous surfactant solutions, leading to good to excellent yields. scispace.com The use of surfactants facilitates the formation of micelles in water, which act as microreactors, thereby increasing reaction rates. scispace.com

A typical procedure involves dissolving a substituted β-naphthol and a methylating agent in a micellar solution and heating the mixture to reflux. scispace.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). scispace.com Upon completion, the product is extracted, and the organic layer is washed and dried to yield the desired methoxy derivative. scispace.com This methodology aligns with the principles of green chemistry by utilizing water as a solvent, which is non-flammable, has a high heat capacity, and is environmentally benign. scirp.org

Aqueous Micellar Media for Halogenation

The halogenation of naphthalenes, a key step in the synthesis of bromo-derivatives, can be performed efficiently and with high regioselectivity in an environmentally friendly manner using aqueous micellar media. scirp.orgscirp.org This method employs hydrogen peroxide and alkali metal halides for the in-situ generation of the active halogen species. scirp.org Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) have been shown to facilitate the halogenation process in water. scirp.orgscirp.org

This "green" protocol avoids the use of strong acids and metal ions, making it a cleaner and safer procedure. scirp.org The reactions can be further accelerated by using ultrasonic and microwave assistance, which drastically reduces reaction times from hours to minutes compared to classical halogenation methods. scirp.orgscirp.org The enhanced reaction rates are attributed to the rapid superheating of the polar solvent and pressure effects under microwave irradiation. scirp.org For instance, the bromination of β-naphthols in the presence of CTAB and hydrogen peroxide proceeds smoothly, and the product can be easily isolated and purified. scirp.org

| Reagent 1 | Reagent 2 | Surfactant | Solvent | Conditions | Product | Yield | Reference |

| β-Naphthol | H₂O₂/KBr | CTAB | Water | Conventional | 1-Bromo-2-naphthol | Good | scirp.org |

| β-Naphthol | H₂O₂/KCl | CTAC | Water | Microwave | 1-Chloro-2-naphthol | Excellent | scirp.orgscirp.org |

| Naphthalene | H₂O₂/KBr | CTAB | Water | Ultrasound | 1-Bromonaphthalene | 62% (isolated) | researchgate.net |

Advanced Synthetic Routes for Complex Architectures Incorporating this compound Moiety

The this compound scaffold serves as a crucial intermediate in the synthesis of a wide array of complex molecules with unique properties and applications.

Incorporation into Polycyclic Arene Systems

The synthesis of substituted naphthalenes and their fusion into larger polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to the interesting photophysical properties of these compounds. beilstein-journals.org Palladium-catalyzed cascade reactions, such as the Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, have proven to be an efficient method for constructing acenaphthylene-fused heteroarenes from dihalonaphthalenes. beilstein-journals.org While direct examples using this compound were not detailed, the methodology's success with substrates like 1,8-dibromo-4,5-dimethoxynaphthalene suggests its applicability for creating complex, oxygenated polycyclic systems. beilstein-journals.org Another approach involves the reaction of haloarenes with 3-lithiophthalides in the presence of sterically hindered bases to produce functionalized polycyclic quinones. arkat-usa.org The methoxy group's directing effect can ensure the formation of a single aryne intermediate, leading to specific isomers of the final polycyclic structure. arkat-usa.org

Synthesis of Naphthyl-Substituted Analogues

This compound is a valuable precursor for creating various naphthyl-substituted analogues through cross-coupling reactions. For instance, it can be converted into other derivatives by reacting it with different nucleophiles or by participating in metal-catalyzed coupling reactions. While specific examples detailing the direct use of this compound in extensive analogue synthesis are not abundant in the provided context, the general reactivity of bromoarenes in reactions like the Suzuki and Kumada couplings is well-established for creating C-C bonds. acs.org This allows for the introduction of a wide range of substituents onto the naphthalene core. The synthesis of various substituted naphthalenes often relies on the modification of a pre-existing naphthalene core, and brominated analogues are excellent starting points for such transformations. researchgate.nettubitak.gov.tr

Strategies for Constructing Naphthalenophanes

Naphthalenophanes are a class of cyclophanes containing one or more naphthalene rings. The synthesis of these-strained, bridged aromatic compounds often involves the coupling of bis(halomethyl)naphthalene derivatives. researchgate.net For example, the reductive coupling of 2,7-bis(bromomethyl)naphthalene (B1600061) using phenyllithium (B1222949) has been shown to yield anti-2.2naphthalenophane. researchgate.net The starting 2,7-bis(bromomethyl)naphthalene is typically prepared by the bromination of 2,7-dimethylnaphthalene (B47183) with N-bromosuccinimide. researchgate.net While this specific example does not start from this compound, the general strategies for forming the bridges between naphthalene units are relevant. The synthesis of nitrogen-bridged11naphthalenophanes has also been reported, highlighting the versatility in the types of linkages that can be created. acs.org

| Starting Material | Coupling Method | Product | Reference |

| 2,7-Bis(bromomethyl)naphthalene | Reductive coupling with phenyllithium | anti-2.2naphthalenophane | researchgate.net |

| 2,7-Bis(bromomethyl)naphthalene | Reaction with sodium | Di(naphthalene-2:7-dimethylene) | researchgate.net |

Precursors for Molecular Motors

Overcrowded-alkene-based molecular motors are complex molecules capable of controlled rotational motion powered by light. The synthesis of these intricate structures often relies on building blocks derived from naphthalene. nih.gov The naphthalene moiety can form part of the "stator" or "rotor" of the motor. The introduction of a methoxy group can increase the electron density of the system and provide a handle for further functionalization. nih.gov

The synthesis of ketone-based "top halves" of these motors can start from substituted naphthalenes. For example, a key step in the synthesis of a motor component involved a Friedel-Crafts acylation and Nazarov cyclization of 1-methoxynaphthalene (B125815) with methacrylic acid. While the synthesis of a 5-bromo naphthalene-based top half has been reported as challenging, with low yields, this highlights the importance of halogenated naphthalenes as precursors. nih.gov The halogen substituent opens up possibilities for further functionalization of the final motor structure through cross-coupling reactions. nih.gov

Reactivity and Mechanistic Studies of 2 Bromo 7 Methoxynaphthalene

The unique substitution pattern of 2-bromo-7-methoxynaphthalene, featuring both a halogen atom and an electron-donating group, imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis. Mechanistic studies have explored how the interplay between the bromo and methoxy (B1213986) groups governs its behavior in a variety of chemical transformations.

Advanced Applications of 2 Bromo 7 Methoxynaphthalene in Materials Science and Organic Electronics

Precursors for Organic Semiconductor Development

The unique electronic and structural properties of the naphthalene (B1677914) core in 2-bromo-7-methoxynaphthalene make it an attractive starting point for creating novel organic semiconductors. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the extension of the π-conjugated system, a critical factor for charge transport.

This compound is a key intermediate in the synthesis of asymmetrically substituted dinaphthothiophene (B12657038) derivatives, a class of compounds related to the high-performance organic semiconductor DNTT. google.com The synthesis of these materials often begins with this specific naphthalene derivative. For instance, a patented method describes the preparation of this compound, which is then used to construct larger, functionalized dinaphthothiophene molecules designed for electronic applications. google.com

While many DNTT derivatives are synthesized from the more common 2-bromo-6-methoxynaphthalene (B28277) isomer, the use of this compound allows for the introduction of substituents at different positions on the DNTT core. encyclopedia.pub This tailored functionalization is crucial for fine-tuning the material's solubility, molecular packing in the solid state, and ultimately, its electronic performance. The general strategy involves using the bromo-methoxynaphthalene precursor to build a functionalized naphthothiophene unit, which is then coupled to form the final DNTT-like structure. google.comencyclopedia.pub

The primary application for DNTT and its derivatives is as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). A patent for novel organic compounds and transistors specifically identifies dinaphthothiophene derivatives produced from this compound as superior materials for this purpose. google.com These materials are designed to have excellent solubility in organic solvents, which enables their deposition into thin films using cost-effective, solution-based methods like inkjet printing. google.com

OFETs fabricated using derivatives of bromo-methoxynaphthalene precursors have demonstrated impressive performance. Research on soluble DNTT derivatives has shown that they can achieve high hole mobilities, a key metric for transistor performance. encyclopedia.pub For example, OFETs using certain solution-processed DNTT derivatives have exhibited average hole mobilities in the range of 10⁻¹ to 10⁻² cm² V⁻¹ s⁻¹, with some optimized devices reaching up to 0.28 cm² V⁻¹ s⁻¹. encyclopedia.pub The ability to create these high-mobility semiconductor films from solution highlights the importance of precursors like this compound in advancing practical organic electronics. google.com

Performance of OFETs based on DNTT Derivatives

| DNTT Derivative Type | Precursor Mentioned in Research | Processing Method | Reported Average Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Soluble 2-substituted DNTTs | 2-bromo-6-methoxynaphthalene | Solution-Processed | 10⁻¹ to 10⁻² | encyclopedia.pub |

| DNTT with 4-(2-(2-methoxyethoxy)ethoxy)butyl group | 2-bromo-6-methoxynaphthalene | Solution-Processed | 0.28 | encyclopedia.pub |

| Dinaphthothiophene derivatives | This compound | Solution-Processable (designed for) | High mobility (goal) | google.com |

While derivatives of methoxynaphthalene are well-established as p-type (hole-transporting) semiconductors in OFETs, there is growing interest in developing n-type (electron-transporting) materials for complementary circuits. The construction of n-type organic phototransistors can be achieved with molecules that possess both electron-donating and electron-withdrawing groups. Although direct synthesis of n-type phototransistors from this compound is not widely documented, its structure offers a foundation for such materials. The methoxy (B1213986) group is a known electron-donating substituent, and the bromine atom can be replaced with strong electron-withdrawing groups through established chemical reactions. This strategic combination could lead to molecules with the appropriate electronic structure for n-type transport and photosensitivity, making it a promising area for future research.

Building Blocks for Supramolecular Assemblies and Mechanically Interlocked Molecules

The rigid and well-defined geometry of the naphthalene skeleton makes this compound and its derivatives valuable components for constructing complex, three-dimensional molecular architectures. These structures are at the forefront of materials science, with applications in molecular recognition, catalysis, and porous materials.

Triptycenes are rigid, propeller-shaped molecules made of three benzene (B151609) rings connected to a central barrelene core. mdpi.com Their unique three-dimensional structure prevents π-stacking and creates significant free volume, making them ideal building blocks for advanced materials. acs.org The synthesis of triptycenes often involves a Diels-Alder reaction between a benzyne (B1209423) intermediate and an anthracene (B1667546) derivative. mdpi.com

While many triptycene (B166850) syntheses utilize other isomers like 1-bromo-2-methoxynaphthalene (B48351) for creating catalytic ligands, the 2,7-substitution pattern of the naphthalene core is highly relevant for creating triptycene-like structures. mdpi.comacs.org For example, a highly efficient, one-step synthesis of a "triptycene-like" molecule called naphthopleiadene uses 2,7-dihydroxynaphthalene (B41206) as a key precursor. nih.gov This demonstrates that the 2,7-disubstituted naphthalene framework is geometrically suited for forming the rigid, 120°-angled architecture characteristic of triptycenes. nih.gov This suggests a clear pathway for using derivatives of this compound to create novel, functional triptycene systems for supramolecular chemistry.

The same rigid geometry that makes triptycenes and related molecules useful in their own right also makes them excellent building blocks (or "tectons") for even larger structures, such as molecular cages and metal-organic frameworks (MOFs). mdpi.com

Molecular Cages: These are discrete, three-dimensional molecules with an internal cavity capable of encapsulating smaller "guest" molecules. mdpi.com Triptycene units are frequently used to form the faces or vertices of these cages, creating robust structures with precisely defined pores. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. Triptycene-based ligands are used to build MOFs with high internal surface areas and permanent porosity, which are useful for gas storage, separation, and catalysis. mdpi.com

Given that triptycene-like scaffolds can be built from 2,7-disubstituted naphthalenes, this compound serves as a potential precursor for the organic linkers needed to construct these sophisticated materials. nih.gov The ability to functionalize the naphthalene core via the bromo and methoxy groups would allow for the tuning of the properties of the resulting cages or MOFs.

Development of Functional Polymers and Porous Materials

The reactivity of the bromine atom in this compound is frequently exploited in polymerization and material synthesis, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. These reactions allow for the incorporation of the methoxynaphthalene moiety into larger, well-defined structures, leading to materials with tailored functionalities.

One significant area of application is the synthesis of functional polymers and conjugated systems. Although research may utilize different isomers, the principles demonstrated with compounds like 2-bromo-3-methoxynaphthalene (B1281993) are applicable. For instance, such compounds are used in palladium-catalyzed C–S coupling reactions to create extended phenothiazines, which are highly conjugated molecules with applications in optoelectronics and as photoredox catalysts. rsc.org Similarly, related bromomethoxynaphthalene derivatives are used to synthesize triptycene-based ligands, which can serve as monomers for advanced polymers with unique three-dimensional structures. mdpi.com

A notable application is in the construction of porous organic frameworks (POFs). Researchers have designed and synthesized universal, cross-shaped building blocks that can be selectively functionalized. rsc.org While the initial framework may be built from di-bromo and di-iodo precursors, its subsequent functionalization via Suzuki coupling with methoxynaphthalene boronic acids demonstrates how the methoxynaphthalene unit is incorporated to create complex, chromophore-decorated architectures. rsc.org These materials possess well-defined pores and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The methoxynaphthalene units in these frameworks can influence the electronic properties and host-guest interactions within the pores. rsc.org While some studies explore related compounds like 2-butyl-6-methoxynaphthalene (B117040) as ligands for metal-organic frameworks (MOFs), it highlights the utility of the substituted naphthalene core in creating such porous materials. smolecule.com

| Material Type | Synthetic Approach | Building Block Example | Key Properties/Applications | Source |

|---|---|---|---|---|

| Cross-Shaped Organic Framework | Suzuki Cross-Coupling | Methoxynaphthalene boronic acid functionalized onto a di-bromo/di-iodo template | Acts as a template for multi-chromophore architectures; potential for chiral separations and FRET studies. | rsc.org |

| Extended Phenothiazines | Palladium-Catalyzed C-S Coupling | 2-Bromo-3-methoxynaphthalene | Highly conjugated systems for optoelectronics and visible-light photocatalysis. | rsc.org |

| Triptycene-Based Ligands | Suzuki Coupling | 1-Bromo-2-methoxynaphthalene | Building blocks for polymers and chiral catalysts with rigid 3D structures. | mdpi.com |

Application in Fluorescent Sensing Technologies

The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives valuable components in the design of fluorescent sensors. chemshuttle.comresearchgate.net The methoxy group acts as an electron-donating group, which can enhance the quantum yield and tune the emission wavelength of the fluorophore. The bromine atom provides a convenient handle for synthetically attaching this fluorescent unit to a receptor designed to bind a specific target analyte.

Derivatives of this compound are utilized to prepare a variety of fluorescent probes. For example, it serves as a precursor in the synthesis of two-photon chromophores used in bioimaging and drug delivery systems. rsc.org In one study, 2-methoxynaphthalene (B124790) was first converted to 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone, an intermediate that was then elaborated into a complex molecule capable of releasing a drug upon two-photon excitation, with the naphthalene unit serving as the fluorescent reporter. rsc.org

The general strategy involves coupling the methoxynaphthalene fluorophore to a recognition unit. The binding of an analyte to the recognition unit causes a change in the photophysical properties of the fluorophore, leading to a detectable signal. This can occur through various mechanisms, including photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). nih.govnih.gov

For instance, sensors derived from the related compound 2-methoxy-1-naphthaldehyde (B1195280) have been developed for the highly selective and sensitive detection of aluminum (Al³⁺) and azide (B81097) (N₃⁻) ions. nih.govmorgan.edu In these "turn-on" sensors, the binding of Al³⁺ to the sensor triggers the opening of a non-fluorescent spirolactam ring, resulting in a significant enhancement of fluorescence. nih.govmorgan.edu Although the starting material is different, this work illustrates the power of the methoxynaphthalene core as a signaling unit in fluorescent sensor design. The research demonstrated a low limit of detection for Al³⁺ and the ability to sequentially detect N₃⁻ through a fluorescence "turn-off" mechanism. nih.gov

| Sensor Derivative | Target Analyte(s) | Sensing Mechanism | Key Finding | Source |

|---|---|---|---|---|

| Rhodamine-based sensor with a 2-methoxy-1-naphthaldehyde unit | Al³⁺ (Aluminum ion) | CHEF / "Turn-on" fluorescence | Highly selective and sensitive detection of Al³⁺. | nih.govmorgan.edu |

| In-situ formed complex of the above sensor with Al³⁺ | N₃⁻ (Azide ion) | Metal-displacement / "Turn-off" fluorescence | The sensor complex could sequentially detect azide ions with a detection limit of 12 μM. | nih.gov |

| Two-photon chromophore from 2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | Internal (used for imaging drug release) | Two-photon absorption fluorescence | The naphthalene-based unit acts as a two-photon antenna for theranostic applications. | rsc.org |

| General Naphthalene-containing dyes | Nucleic acids | Fluorescence tagging | The methoxy group can be a site for installing tags for detecting hybridization events. | chemshuttle.com |

Role of 2 Bromo 7 Methoxynaphthalene in Medicinal Chemistry Research

Scaffold for Investigating Bioactive Compounds

The chemical structure of 2-bromo-7-methoxynaphthalene makes it an ideal building block for creating diverse libraries of compounds for biological screening. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities, while the methoxy (B1213986) group can influence the electronic properties and metabolic stability of the resulting molecules.

While direct studies on this compound as a scaffold for endonuclease inhibitors are not extensively documented in publicly available research, its structural features suggest potential in this area. The naphthalene (B1677914) ring system can serve as a core to which various pharmacophores can be attached to interact with the active sites of enzymes.

The utility of the bromo-methoxynaphthalene scaffold is more clearly demonstrated in the context of Prostaglandin G/H Synthase 1 (PGHS-1), also known as Cyclooxygenase-1 (COX-1). drugbank.comnih.gov This enzyme is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A closely related isomer, 2-bromo-6-methoxynaphthalene (B28277), is a well-established precursor in the synthesis of Naproxen (B1676952), a potent NSAID. nih.govgoogle.com This highlights the potential of the this compound framework to be used in the design of novel PGHS-1 inhibitors. By modifying the substituents on the naphthalene ring, researchers can explore the structure-activity relationships and develop analogs with improved potency and selectivity.

The N-methyl-D-aspartate (NMDA) receptor plays a crucial role in synaptic plasticity and is implicated in various neurological disorders. nih.gov The development of NMDA receptor modulators is an active area of research. google.comgoogle.com The naphthalene scaffold has been employed in the creation of such modulators. For instance, research into 2-naphthoic acid derivatives has led to the identification of both positive and negative allosteric modulators of NMDA receptors. nih.gov Specifically, derivatives of 7-bromo-3-hydroxy-2-naphthoic acid have been synthesized to explore their modulatory activity. This indicates that the bromo-naphthalene core is a viable starting point for the synthesis of compounds targeting the NMDA receptor, suggesting that this compound could serve as a valuable scaffold in the design of novel NMDA receptor modulators. nih.gov

Contribution to Anti-Inflammatory Agent Development

The structural similarity of this compound to established anti-inflammatory agents underscores its potential in this therapeutic area. As previously mentioned, its isomer is a key intermediate in the synthesis of Naproxen, a widely used NSAID. nih.govgoogle.com The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. nih.govmdpi.comnih.gov The methoxynaphthalene moiety is a common feature in a number of anti-inflammatory compounds, and the presence of a bromine atom provides a convenient handle for further chemical elaboration to optimize anti-inflammatory activity and pharmacokinetic properties.

Research into Anti-Cancer Activities and Mechanisms

The naphthalene scaffold is present in numerous compounds with demonstrated anti-cancer properties. Research has explored the potential of this compound and its derivatives in the development of novel anti-cancer agents through various mechanisms.

The cytotoxic potential of compounds containing the bromo-methoxy-naphthalene scaffold has been investigated against various cancer cell lines. For example, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions have revealed potent cytotoxic compounds, particularly against the human breast adenocarcinoma MCF-7 cell line. nih.gov Furthermore, synthetic 2-phenylnaphthalenes with hydroxyl groups, derived from their methoxy precursors, have been shown to inhibit the proliferation and induce apoptosis of MCF-7 cancer cells. plos.org One such derivative, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, exhibited an IC50 value of 4.8 μM against the MCF-7 cell line while showing low toxicity to normal human mammary epithelial cells. plos.org These findings suggest that the this compound core can be a valuable template for designing novel cytotoxic agents against breast cancer and other malignancies.

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that is overexpressed in several cancers and is implicated in resistance to chemotherapy. nih.govnih.gov Consequently, AKR1C3 has emerged as a promising target for the development of new anti-cancer drugs. mdpi.commdpi.com The 2-bromo-6-methoxynaphthalene isomer has been successfully utilized as a starting material for the synthesis of potent and selective AKR1C3 inhibitors. nih.govresearchgate.net In one study, a series of Naproxen analogs were synthesized, and (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was identified as a potent AKR1C3 inhibitor that displayed selectivity over other AKR1C enzymes. nih.gov This compound competitively inhibited AKR1C3 and was effective in a cellular model of castration-resistant prostate cancer. nih.gov

The following table summarizes the inhibitory activity of Naproxen and one of its analogs against AKR1C3 and the related enzyme AKR1C2. nih.gov

| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |

| Naproxen | 180 | - | Not Selective |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | 14a | 1.72 µM | 437-fold |

Data sourced from Adeniji et al. (2016) nih.govresearchgate.net

These findings strongly support the potential of the this compound scaffold in the design and synthesis of novel and selective AKR1C3 inhibitors for cancer therapy.

Molecular Docking for Anti-Cancer Drug Discovery

While direct molecular docking studies on this compound as an anti-cancer agent are not extensively documented, its structural framework is integral to numerous derivatives that have been investigated for their anti-cancer potential through computational methods. The naphthalene moiety serves as a key building block for the synthesis of more elaborate compounds, such as naphthalene-chalcone and naphthalene-sulfonamide hybrids, which are then evaluated via molecular docking to predict their binding affinity and interaction with cancer-related protein targets. ajgreenchem.comtandfonline.com

Molecular docking simulations for these naphthalene-based derivatives have shown promising interactions with critical targets in cancer progression. For instance, certain naphthalene-chalcone derivatives have been docked against the colchicine-binding site of tubulin, a protein essential for cell division. nih.gov These studies suggest that the naphthalene ring anchors the molecule within the binding pocket, leading to the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis. tandfonline.comnih.gov Similarly, other naphthalene-chalcone hybrids have been evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Docking studies of these compounds revealed specific binding modes within the enzyme's active site, highlighting their potential as anti-angiogenic agents. nih.gov

The primary role of this compound in this context is that of a precursor. The bromo- and methoxy- groups on the naphthalene ring are strategic functional groups that allow for further chemical modifications to synthesize a library of derivatives. These derivatives are then subjected to computational screening, including molecular docking, to identify the most promising candidates for further development.

| Naphthalene Derivative Class | Protein Target | Key Findings from Docking Studies | Potential Therapeutic Action |

|---|---|---|---|

| Naphthalene-Chalcone Hybrids | Tubulin (Colchicine Binding Site) | Compound binds within the colchicine (B1669291) site, potentially inhibiting tubulin polymerization. nih.gov | Antiproliferative, Apoptosis Induction |

| Naphthalene-Chalcone Hybrids | VEGFR-2 | Compound interacts with amino acids in the active site of the VEGFR-2 enzyme. nih.gov | Anti-angiogenic |

| Naphthalene-Pyrazoline Hybrids | Estrogen Receptor-α (ERα) | Derivatives show low binding energy and interactions with key amino acid residues like GLY521. scientific.net | Hormone-dependent breast cancer therapy |

| Naphthalene-Sulfonamide Derivatives | Tubulin | Compounds interact at the colchicine-binding site, leading to G2/M cell cycle arrest. tandfonline.com | Antiproliferative |

Application in Anti-Tuberculosis Drug Discovery

The 7-methoxy-naphthalene structure is a feature of interest in the development of new anti-tuberculosis (TB) agents. Research has focused on synthesizing and evaluating derivatives that incorporate this motif to find new treatments for susceptible and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. Specifically, a series of synthetic 7-methoxy-indolizine derivatives have been evaluated for their in vitro whole-cell anti-TB activity. plos.org

In this area of research, this compound serves as a critical starting material or precursor. The bromine atom provides a reactive site for coupling reactions, allowing for the construction of more complex heterocyclic systems like the indolizine (B1195054) core, while retaining the beneficial 7-methoxy group. Studies on these 7-methoxy-indolizine analogues have identified compounds with encouraging activity against MDR strains of M. tuberculosis. plos.org For example, compounds with a methoxy functional group at the meta position of a benzoyl group attached to the indolizine nucleus demonstrated significant anti-TB activity. plos.org

Computational studies, including in silico molecular docking, were performed on these derivatives against enoyl-[acyl-carrier] protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. plos.org The results showed favorable binding affinities, with interactions involving key catalytic amino acids, suggesting a potential mechanism of action for these compounds. plos.org

| Compound Class | Mycobacterium Strain | Activity Measurement (MIC) | Key Research Finding |

|---|---|---|---|

| 7-methoxy-indolizine derivatives (e.g., 5i, 5j) | Multi-Drug-Resistant (MDR) M. tuberculosis | 16 µg/mL | Showed encouraging activity against MDR strains. plos.org |

| Substituted Indolizines (e.g., compound 4) | M. tuberculosis H37Rv | 4 µg/mL | A formyl group at the 7th position and a bromo group on the benzoyl moiety showed the most promising activity. nih.gov |

| Substituted Indolizines (e.g., compound 4) | Multi-Drug-Resistant (MDR) M. tuberculosis | 32 µg/mL | Demonstrated activity against resistant strains. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. These studies systematically alter parts of a molecule to determine how chemical structure affects biological activity. While direct SAR or QSAR studies focusing on this compound are not published, its role as a synthetic building block places it at the center of SAR analyses of its derivatives.

The structural features of this compound—the rigid naphthalene scaffold, the position of the methoxy group, and the reactive bromine atom—are key variables in the design of compound libraries for SAR studies.

The Naphthalene Scaffold : Provides a flat, aromatic core that can engage in π-π stacking and hydrophobic interactions with biological targets. Its derivatives are widely explored. nih.govnih.gov

The Methoxy Group : The position of the methoxy group is often critical for biological activity. SAR studies on various natural products have shown that the location of methoxy groups can significantly modulate anti-TB potency. nih.gov In quinoline (B57606) derivatives, another class of anti-TB agents, substitutions at the 7-position have been shown to be important for activity. mdpi.com

The Bromo Group : The bromine atom is an electron-withdrawing group that can influence the electronic properties of the naphthalene ring. More importantly, it serves as a synthetic handle for introducing a wide variety of other functional groups, enabling the exploration of a broad chemical space in SAR studies.

QSAR models, which correlate physicochemical properties with biological activity, are developed for series of compounds derived from scaffolds like this compound. For example, QSAR studies have been performed on novel quinolinone-based thiosemicarbazones, where parameters like van der Waals volume and electronegativity were found to be pivotal for anti-tuberculosis activity. nih.gov Such models help in the rational design of new, more potent analogues before their actual synthesis, guiding the drug discovery process. nih.govmdpi.com

Theoretical and Computational Investigations of 2 Bromo 7 Methoxynaphthalene

Spectroscopic Property Predictions and Correlations

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., 1H, 13C)

While specific theoretical NMR chemical shift prediction studies for 2-bromo-7-methoxynaphthalene are not widely available in the provided search results, the principles of such predictions can be discussed. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the magnetic shielding tensors of nuclei within a molecule. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy (B1213986) group would significantly impact the ¹H and ¹³C chemical shifts of the naphthalene (B1677914) ring. ucl.ac.uk The bromine atom is expected to cause a downfield shift (deshielding) for nearby protons and carbons, while the methoxy group would likely cause an upfield shift (shielding), particularly for the ortho and para positions relative to its attachment point. ucl.ac.uk

For comparison, experimental ¹H and ¹³C NMR data for the related isomer, 2-bromo-6-methoxynaphthalene (B28277), have been reported. tandfonline.com These experimental values could serve as a benchmark for validating theoretical predictions for this compound.

Table 1: Experimentally Determined NMR Chemical Shifts for 2-Bromo-6-methoxynaphthalene (Note: This data is for a structural isomer and is provided for comparative context.)

| Nucleus | Chemical Shift (ppm) |

| ¹H | 3.89 (s, 3H), 7.07 (d, J=2.8 Hz, 1H), 7.14 (dd, J=2.8, 9.2 Hz, 1H), 7.48 (dd, J=2.0, 8.8 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H), 7.62 (d, J=8.8 Hz, 1H), 7.89 (d, J=1.6 Hz, 1H) |

| ¹³C | 55.3, 105.7, 117.0, 119.7, 128.3, 128.5, 129.5, 129.6, 130.0, 133.0, 157.9 |

Source: tandfonline.com

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this compound. While specific MD studies on this exact compound are not detailed in the provided results, the methodology is well-established. Such simulations would model the movement of atoms over time, providing insights into the flexibility of the molecule, particularly the rotation of the methoxy group.

Conformational analysis, often performed using computational methods like DFT, helps identify the most stable three-dimensional arrangement of the atoms. For this compound, the key conformational variable is the orientation of the methoxy group relative to the naphthalene ring. The planarity of the naphthalene system is largely rigid, but the dihedral angle of the C-C-O-C bond of the methoxy group determines its spatial orientation. Theoretical calculations can determine the rotational energy barrier and the preferred conformers. For a related compound, (8-Bromo-2-hydroxy-7-methoxy-1-naphthyl)(4-chlorobenzoyl)methanone, the conformation is influenced by steric repulsion between the substituents. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule (ligand) and a protein target.

While specific molecular docking studies for this compound were not found, research on the closely related isomer, 2-bromo-6-methoxynaphthalene, indicates its potential to bind to various protein targets associated with inflammation and cancer. medchemexpress.com These studies suggest that the naphthalene core and its substituents can fit into the binding pockets of proteins, with the binding affinity influenced by factors like hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in a study of CYP2A6 inhibitors, the most potent inhibitor, 2-bromonaphthalene, was docked into the enzyme's binding site to understand its interactions. researchgate.net The methoxy group in this compound could provide steric and electronic effects that are beneficial for optimizing binding to the active sites of kinases. chemshuttle.com

Computational tools can predict the potential biological activities of a compound based on its structure. For naphthalene derivatives, in silico methods have been used to predict anticancer activity. ijpsjournal.com Molecular docking studies on the isomer 2-bromo-6-methoxynaphthalene have suggested potential anti-inflammatory and anticancer properties. medchemexpress.comnih.gov It is also identified as a potential tyrosine-protein inhibitor. medchemexpress.commedchemexpress.com The structural features of this compound, including the bromine atom and the methoxy group, allow for diverse chemical interactions that could lead to biological effects. For example, it has been investigated as a building block for developing anticancer agents targeting kinases like EGFR and FLT3. chemshuttle.com

Future Directions and Emerging Research Avenues for 2 Bromo 7 Methoxynaphthalene

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 2-bromo-7-methoxynaphthalene exist, researchers are actively exploring more efficient, environmentally friendly, and cost-effective synthetic routes. A key focus is the development of greener alternatives to traditional methylation and bromination reactions, which often involve hazardous reagents and harsh conditions. tandfonline.com

Recent advancements include the use of dimethyl carbonate (DMC) as a benign methylating agent, which produces only carbon dioxide and methanol (B129727) as byproducts. tandfonline.com Another promising approach is the site-directed nuclear bromination of 2-methoxynaphthalene (B124790) through two-phase electrolysis, offering high yields and regioselectivity. tandfonline.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are being optimized for the synthesis of this compound and its derivatives. chemshuttle.comthieme-connect.comsemanticscholar.org These methods allow for the precise introduction of various functional groups, expanding the library of accessible compounds for further investigation. chemshuttle.comthieme-connect.comsemanticscholar.org

Future research in this area will likely concentrate on:

Catalyst Development: Designing more robust and efficient catalysts for cross-coupling reactions to improve yields and reduce reaction times. semanticscholar.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to enhance safety, scalability, and process control.

Biocatalysis: Investigating enzymatic pathways for the synthesis and modification of the naphthalene (B1677914) scaffold, offering a highly selective and sustainable alternative to traditional chemical methods.

Advanced Functional Material Design and Performance Optimization

The distinct electronic and photophysical properties of the naphthalene ring system make this compound a valuable building block for advanced functional materials. dakenchem.com Its derivatives are being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.

The presence of the bromo and methoxy (B1213986) groups allows for fine-tuning of the material's properties. The methoxy group acts as an electron-donating group, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport and light emission. acs.org The bromine atom serves as a reactive site for further functionalization, enabling the creation of complex molecular architectures with tailored properties.

Emerging research is focused on incorporating this compound into:

Fluorescent Probes: The naphthalene moiety can be functionalized to create fluorescent dyes for detecting specific analytes, such as nucleic acids. chemshuttle.com

Photoactivatable Protecting Groups (PPGs): The compound can be integrated into PPGs, also known as caged compounds, which allow for the controlled release of biologically active molecules upon light activation. acs.orgnih.gov This has significant implications for targeted drug delivery and spatiotemporal control of biological processes.

Cross-Shaped Organic Frameworks: Selectively functionalized frameworks using this compound derivatives are being investigated as templates for arranging chromophores, which could have applications in light-harvesting and energy transfer systems. rsc.org

Targeted Therapeutic Applications and Drug Repurposing

The naphthalene scaffold is present in numerous biologically active compounds, and this compound serves as a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including naproxen (B1676952) and nabumetone. tandfonline.comnih.govmedchemexpress.commedchemexpress.com This has spurred further investigation into the therapeutic potential of its derivatives.

Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties. For instance, some derivatives have shown significant cytotoxicity against liver and breast cancer cell lines. Molecular docking studies suggest potential interactions with key enzymes involved in inflammatory responses and tumor growth. nih.gov

Future research directions in this area include:

Kinase Inhibitors: The compound is being utilized as a scaffold for developing kinase inhibitors, which are a crucial class of anticancer agents. chemshuttle.com The bromo and methoxy groups facilitate efficient cross-coupling reactions to create complex polyaryl structures that can bind to the active sites of kinases like EGFR and FLT3. chemshuttle.com

Influenza Endonuclease Inhibitors: Building on the known anti-influenza activity of flavonoid structures, researchers are using a scaffold-hopping approach with this compound to design novel inhibitors of the influenza PA endonuclease, a key viral enzyme. nih.govrsc.org

Drug Repurposing: Computational methods and knowledge graphs are being employed to identify new therapeutic uses for existing drugs and their intermediates, including derivatives of this compound. scienceopen.comnih.gov This approach can significantly accelerate the drug development process.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The convergence of organic synthesis with nanotechnology and supramolecular chemistry is opening up new frontiers for this compound.

In the realm of nanotechnology , this compound and its derivatives are being explored as components in the "green synthesis" of nanoparticles. researchgate.net For example, it has been used in Heck coupling reactions within ionic liquids, which are considered more environmentally friendly solvents. researchgate.net The unique properties of the resulting nanomaterials could lead to applications in catalysis and sensing.

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The naphthalene core of this compound can participate in π-π stacking interactions, a key driving force in the formation of supramolecular structures. iucr.org Researchers are investigating how to control the self-assembly of its derivatives to create novel materials with ordered structures and emergent properties. This includes the design of triptycene-based ligands for asymmetric catalysis, where the rigid three-dimensional structure of the triptycene (B166850) scaffold can create a specific chiral environment. mdpi.com

Future interdisciplinary research will likely involve:

Drug Delivery Systems: Developing nanoparticle-based systems that incorporate this compound derivatives for targeted drug delivery.

Molecular Machines: Utilizing derivatives in the construction of molecular motors and switches, where the methoxy group can act as a handle for further functionalization. acs.org

Crystal Engineering: Studying the crystal packing and intermolecular interactions of its derivatives to design organic solids with desired physical and chemical properties. iucr.org

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| EI-MS | Molecular ion at m/z 246/248 (Br isotope) | |

| ¹H NMR (CDCl₃) | δ 3.9 (s, OCH₃), δ 7.2–8.1 (aromatic H) | |

| FTIR | C-Br stretch at 560 cm⁻¹ |

Q. Table 2. Risk-of-Bias Mitigation in Toxicological Studies

| Bias Type | Mitigation Strategy | Reference |

|---|---|---|

| Selection Bias | Randomized dose allocation | |

| Reporting Bias | Full outcome disclosure | |

| Measurement Bias | Blinded histopathology analysis |

Notes

- Avoid using non-peer-reviewed sources (e.g., commercial SDS sheets) for mechanistic insights.

- Cross-validate synthesis protocols with computational tools (e.g., Reaxys) to ensure reproducibility.

- For advanced queries, combine experimental data with cheminformatics platforms (e.g., PubChem) to explore structure-activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.